Leucine, 3-hydroxy-

Description

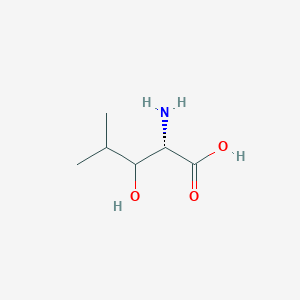

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-ROLXFIACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-22-1, 6645-45-0 | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

discovery of erythro-β-Hydroxy-L-leucine in antibiotics

An In-depth Technical Guide to the Discovery and Significance of erythro-β-Hydroxy-L-leucine in Antibiotics

Authored by: Gemini, Senior Application Scientist

Abstract

Non-proteinogenic amino acids are crucial architectural elements in a multitude of bioactive natural products, imparting unique structural features that are often essential for their biological function. This guide provides a comprehensive technical overview of erythro-β-Hydroxy-L-leucine, a non-proteinogenic amino acid discovered as a constituent of the cyclic depsipeptide antibiotic, Telomycin. We will explore its discovery, elucidate its biosynthetic origins, detail its structural role in mediating antibiotic activity, and provide validated experimental protocols for its isolation, characterization, and synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, antibiotic discovery, and peptide therapeutics.

Introduction: The Emergence of a Novel Amino Acid

The "golden age" of antibiotic discovery was characterized by the intensive screening of microorganisms, particularly from the genus Streptomyces, for novel antimicrobial compounds.[1] This era yielded a wealth of complex natural products, many of which were peptidic in nature. A recurring theme in these discoveries was the presence of unusual, or non-proteinogenic, amino acids. These residues, not found in the canonical set of 20 protein-building amino acids, are introduced by specialized biosynthetic machinery and play critical roles in the pharmacology of the parent molecule. They can enhance proteolytic stability, constrain peptide conformation, and introduce new chemical functionalities for target interaction.[2][3]

In 1962, a new amino acid was isolated following the acid hydrolysis of Telomycin, a potent antibiotic produced by an unidentified Streptomyces species.[4] Through meticulous chemical degradation, spectroscopic analysis, and stereochemical studies, this novel component was identified as erythro-β-Hydroxy-L-leucine . Its discovery underscored the structural ingenuity of microbial biosynthesis and posed new questions about its contribution to the potent antibacterial activity of Telomycin.

Biosynthesis of erythro-β-Hydroxy-L-leucine

The biosynthesis of erythro-β-Hydroxy-L-leucine is not a standalone pathway but is intrinsically linked to the synthesis of its parent amino acid, L-leucine, and the non-ribosomal peptide synthetase (NRPS) assembly of the Telomycin backbone.

The L-leucine Precursor Pathway

The carbon skeleton of erythro-β-Hydroxy-L-leucine originates from the canonical L-leucine biosynthetic pathway, which is highly conserved in bacteria. This multi-enzyme pathway begins with α-ketoisovalerate, an intermediate in the valine biosynthesis pathway.

Incorporation and Post-Translational Modification

The key insight into the formation of the β-hydroxy moiety comes from the characterization of the Telomycin biosynthesis gene cluster from Streptomyces canus.[5] The evidence strongly suggests a post-translational modification mechanism, where L-leucine is first activated and incorporated into the growing peptide chain by the Telomycin NRPS machinery. The hydroxylation event occurs subsequently on the peptide-bound leucine residue.

A specific P450 monooxygenase, encoded by the gene tem23 within the cluster, has been identified as the enzyme responsible for the β-hydroxylation of the leucine residue.[5] This late-stage tailoring reaction is a common strategy in natural product biosynthesis, allowing for the creation of complex functionalities on a pre-assembled scaffold.

Technical Guide: Experimental Protocols

The following section provides validated, step-by-step methodologies for the isolation, characterization, and confirmatory synthesis of erythro-β-Hydroxy-L-leucine.

Isolation and Purification from Microbial Culture

This protocol is adapted from the original discovery and enhanced with modern chromatographic techniques. [4][6] Workflow Overview

Sources

natural occurrence of 3-hydroxyleucine in fungal metabolites

An In-depth Technical Guide to the Natural Occurrence of Hydroxylated Branched-Chain Amino Acids in Fungal Metabolites

Foreword for the Researcher

The quest for novel bioactive compounds is a cornerstone of modern drug discovery. Fungi, with their vast and complex secondary metabolism, represent a particularly fertile ground for this exploration. Among the myriad of fascinating molecules they produce, non-ribosomal peptides incorporating non-proteinogenic amino acids stand out for their structural diversity and potent biological activities. This guide delves into a specific and intriguing class of these building blocks: hydroxylated branched-chain amino acids, with a focus on structures analogous to 3-hydroxyleucine.

While the direct is not yet widely documented, its structural analogues are present in potent fungal natural products. This guide will use the well-characterized antifungal antibiotic, Aureobasidin A , as a primary case study. Produced by the fungus Aureobasidium pullulans, this cyclic depsipeptide contains the β-hydroxylated branched-chain amino acid β-hydroxy-N-methyl-L-valine [1][2]. By examining this precedent, we can establish a robust framework for the discovery, biosynthesis, and characterization of this class of compounds, providing researchers with the foundational knowledge and technical protocols to explore this promising area of natural product chemistry.

Part 1: The Precedent: Aureobasidin A and its Hydroxylated Valine Moiety

Discovery and Antifungal Activity

Aureobasidin A is a potent cyclic depsipeptide antibiotic isolated from the culture broth of the filamentous fungus Aureobasidium pullulans R106[2][3][4][5]. It exhibits strong, broad-spectrum antifungal activity, particularly against pathogenic yeasts like Saccharomyces cerevisiae and Candida albicans[4][5]. Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway, leading to cell membrane disruption and fungal cell death[3][4][5]. This specific mode of action makes it a valuable tool in molecular biology and a lead compound for antifungal drug development.

Structural Composition: A Non-Ribosomal Masterpiece

The structure of Aureobasidin A is a testament to the synthetic versatility of fungal secondary metabolism. It is a cyclic depsipeptide, meaning its core ring structure contains both amide (peptide) bonds and at least one ester (lactone) bond[1][2]. Acid hydrolysis revealed its constituent building blocks, which include a mix of proteinogenic and non-proteinogenic amino acids, as well as a hydroxy acid.

The key component of interest for this guide is β-hydroxy-N-methyl-L-valine . This molecule is an analogue of both valine and leucine, featuring a hydroxyl group on the β-carbon of its side chain. Its presence confirms that fungi possess the enzymatic machinery to perform site-specific hydroxylation of branched-chain amino acids and incorporate them into complex natural products.

| Constituent Unit | Abbreviation | Type |

| 2(R)-hydroxy-3(R)-methylpentanoic acid | HMPA | α-Hydroxy Acid |

| β-hydroxy-N-methyl-L-valine | β-OH-N-Me-Val | β-Hydroxylated Amino Acid |

| N-methyl-L-valine | N-Me-Val | N-Methylated Amino Acid |

| L-proline | Pro | Proteinogenic Amino Acid |

| allo-L-isoleucine | aIle | Non-Proteinogenic Amino Acid |

| N-methyl-L-phenylalanine | N-Me-Phe | N-Methylated Amino Acid |

| L-leucine | Leu | Proteinogenic Amino Acid |

| L-phenylalanine | Phe | Proteinogenic Amino Acid |

| Table 1: Structural components of the Aureobasidin A cyclic depsipeptide, as identified by hydrolysis and spectroscopic analysis.[1][2] |

Part 2: The Biosynthetic Machinery: From Leucine to Hydroxyleucine

The synthesis of complex peptides like Aureobasidin A does not occur on ribosomes. Instead, fungi utilize massive enzymatic complexes called Non-Ribosomal Peptide Synthetases (NRPSs) [6][7]. These modular enzymes act as a programmable assembly line, selecting, modifying, and linking amino acid building blocks in a specific sequence.

Precursor Supply: The Branched-Chain Amino Acid Pathway

The journey begins with the synthesis of the precursor amino acids. Fungi synthesize leucine, valine, and isoleucine through a well-established branched-chain amino acid (BCAA) biosynthetic pathway[8]. This pathway provides the fundamental carbon skeletons that will later be modified.

The Key Modification: The Hydroxylation Step

The formation of β-hydroxy-N-methyl-L-valine from L-valine requires two key modifications: N-methylation and β-hydroxylation. While the timing and order can vary, the hydroxylation is of primary interest. This reaction is catalyzed by a class of enzymes known as hydroxylases . In fungi, this is often accomplished by:

-

Cytochrome P450 Monooxygenases: These heme-containing enzymes are prolific in fungal secondary metabolism, known for their ability to perform a wide range of oxidative reactions, including highly specific C-H bond hydroxylation.

-

Fe(II)/α-ketoglutarate-dependent Dioxygenases: This superfamily of enzymes is also known to catalyze hydroxylations in the biosynthesis of many natural products.

The Aureobasidin A biosynthetic gene cluster (aba1) contains the large NRPS responsible for assembling the peptide[9][10]. Within the modules of this NRPS, or encoded by a separate gene within the cluster, lies the hydroxylase responsible for modifying the valine residue either before or after its activation by the NRPS adenylation domain.

The Assembly Line: Non-Ribosomal Peptide Synthesis

The aba1 gene in A. pullulans encodes a massive NRPS with nine distinct modules. Each module is responsible for the incorporation of one building block into the growing peptide chain. A typical module consists of several domains:

-

Adenylation (A) Domain: Selects and activates the specific amino acid (or hydroxy acid) as an aminoacyl adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated acid to the enzyme via a phosphopantetheinyl arm.

-

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the upstream and downstream tethered acids.

-

Modification (M) Domain: In some modules, additional domains are present to perform modifications, such as the N-methylation seen in Aureobasidin A.

The final step involves a Thioesterase (TE) Domain , which cleaves the completed peptide from the NRPS and catalyzes its cyclization to form the final product.

Caption: Simplified workflow for the biosynthesis of Aureobasidin A.

Part 3: A Practical Guide: From Fungus to Purified Metabolite

This section provides a generalized, field-proven workflow for the isolation and characterization of hydroxylated amino acid-containing peptides from filamentous fungi.

Experimental Protocol: Fungal Cultivation and Extraction

This protocol is designed to maximize the production of secondary metabolites.

-

Inoculum Preparation:

-

Aseptically transfer a small piece of a mature fungal culture (e.g., Aureobasidium pullulans) from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB).

-

Incubate at 25-28°C on a rotary shaker (150-180 rpm) for 3-5 days to generate a dense seed culture. Causality: This step ensures a healthy, actively growing biomass for inoculation, reducing lag phase in the production culture.

-

-

Production Culture:

-

Prepare a production medium optimized for secondary metabolism. A common choice is a defined medium low in primary nutrients to induce metabolic stress. For Aureobasidin A, a medium containing glucose and ammonium sulfate has been used effectively[11].

-

Inoculate 1 L of production medium in a 2 L flask with 5% (v/v) of the seed culture.

-

Incubate for 10-21 days under the same conditions as the inoculum. Causality: Extended fermentation is often required for the accumulation of secondary metabolites, which are typically produced during the stationary phase of fungal growth.

-

-

Harvesting and Extraction:

-

Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or Miracloth.

-

Broth Extraction: Extract the filtered broth twice with an equal volume of ethyl acetate. The polarity of the solvent should be chosen based on the predicted polarity of the target compound. Causality: Ethyl acetate is a moderately polar solvent effective for extracting a wide range of fungal secondary metabolites, including depsipeptides.

-

Mycelial Extraction: If the metabolite is intracellular, homogenize the mycelial mass in acetone or methanol, filter, and remove the organic solvent under reduced pressure.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield a crude extract.

-

Experimental Protocol: Purification and Structural Elucidation Workflow

The crude extract is a complex mixture requiring a multi-step chromatographic and spectroscopic approach for characterization.

Caption: General workflow for the isolation and structural elucidation of fungal peptides.

-

Initial Fractionation (VLC):

-

Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a stepwise gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Collect fractions and test for biological activity (e.g., antifungal assay). Self-Validation: This bioassay-guided approach ensures that purification efforts remain focused on the compounds responsible for the desired biological effect.

-

-

High-Resolution Purification (HPLC):

-

Further purify the active fractions using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

-

Use a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) to elute compounds.

-

Monitor with a UV detector and collect peaks corresponding to pure compounds.

-

-

Structural Analysis:

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact molecular weight and calculate the molecular formula. Use tandem MS (MS/MS) to induce fragmentation, which can reveal the sequence of amino acids in the peptide.

-

Nuclear Magnetic Resonance (NMR): This is the definitive step for structure elucidation.

-

¹H and ¹³C NMR: Identify the types of protons and carbons present. The chemical shift of protons attached to the hydroxylated carbon (typically ~4.0-4.5 ppm) is a key indicator.

-

2D NMR (COSY, HSQC, HMBC): Establish the connectivity of the molecule. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which are crucial for piecing together the amino acid sequence and side chains.

-

NOESY/ROESY: Determine the stereochemistry and 3D conformation of the molecule by identifying protons that are close in space.

-

-

Part 4: Conclusion and Future Outlook

The presence of β-hydroxy-N-methyl-L-valine in Aureobasidin A provides a clear and compelling precedent for the existence of hydroxylated branched-chain amino acids in fungal secondary metabolites. While 3-hydroxyleucine itself remains an elusive target in the fungal kingdom for now, the biosynthetic principles and analytical workflows detailed in this guide are directly applicable to its potential discovery. The combination of fungal genome mining to identify novel NRPS gene clusters and sensitive modern analytical techniques like mass spectrometry and NMR spectroscopy will undoubtedly uncover a wealth of new fungal peptides containing these and other unique non-proteinogenic amino acids. These efforts are critical for expanding our library of natural products and identifying the next generation of therapeutic agents.

References

-

Ikai, K., et al. (1991). STRUCTURE OF AUREOBASIDIN A. The Journal of Antibiotics, 44(9), 925-933. [Link]

-

Zhang, C. (2015). discovery of novel muraymycin antibiotics and insight into the biosynthetic pathway. UKnowledge. [Link]

-

Clontech Laboratories, Inc. (2000). Aureobasidin A: Selectable Drug Resistance for Yeast. Clontechniques, XV(3). [Link]

-

Ikai, K., et al. (1991). Structure of aureobasidin A. The Journal of Antibiotics, 44(9), 925-933. [Link]

-

Takara Bio. (n.d.). Aureobasidin A: selectable drug resistance for yeast. Retrieved from [Link]

-

McDonald, E., et al. (2002). Structures of the muraymycins, novel peptidoglycan biosynthesis inhibitors. Journal of the American Chemical Society, 124(36), 10262-10263. [Link]

-

Fichtner, F., et al. (2017). The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part A), 3394-3407. [Link]

-

McDonald, E., et al. (2002). Structures of the Muraymycins, Novel Peptidoglycan Biosynthesis Inhibitors. Journal of the American Chemical Society, 124(36), 10262-10263. [Link]

-

Slightom, J. L., et al. (2009). Cloning and molecular characterization of the gene encoding the Aureobasidin A biosynthesis complex in Aureobasidium pullulans BP-1938. Gene, 431(1-2), 61-72. [Link]

-

Kadota, I. (2018). Synthesis and Medicinal Chemistry of Muraymycins, Nucleoside Antibiotics. Chemical & Pharmaceutical Bulletin, 66(2), 123-131. [Link]

-

Fichtner, F., et al. (2016). The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. Biochimica et Biophysica Acta, 1864(12), 1773-1784. [Link]

-

Narancic, T., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Applied Microbiology and Biotechnology, 104(5), 1871-1882. [Link]

-

Grokipedia. (2026). Xantocillin. Retrieved from [Link]

-

Gubiani, J. R., et al. (2022). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. Molecules, 27(22), 7847. [Link]

-

Globisch, D., et al. (2002). Muraymycins, Novel Peptidoglycan Biosynthesis Inhibitors: Semisynthesis and SAR of Their Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(17), 2341-2344. [Link]

-

Zhang, Q., et al. (2021). Discovery of cyclohexadepsipeptides with anti-Zika virus activities and biosynthesis of the nonproteinogenic building block (3S)-methyl-l-proline. Journal of Biological Chemistry, 297(4), 101140. [Link]

-

Um, S., et al. (2018). Fungal Isocyanide Synthases and Xanthocillin Biosynthesis in Aspergillus fumigatus. mBio, 9(3), e00713-18. [Link]

-

Um, S., et al. (2018). Fungal Isocyanide Synthases and Xanthocillin Biosynthesis in Aspergillus fumigatus. mBio, 9(3), e00713-18. [Link]

-

McMullin, D. R. (2014). Fungal Metabolites. In: Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [Link]

-

Slightom, J. L., et al. (2009). Cloning and molecular characterization of the gene encoding the Aureobasidin A biosynthesis complex in Aureobasidium pullulans BP-1938. Gene, 431(1-2), 61-72. [Link]

-

Vinale, F., et al. (2021). Targeted Amino Acid Substitutions in a Trichoderma Peptaibol Confer Activity against Fungal Plant Pathogens and Protect Host Tissues from Botrytis cinerea Infection. Journal of Fungi, 7(10), 844. [Link]

-

Ikai, K., et al. (1993). Precursor directed biosynthesis of aureobasidins. The Journal of Antibiotics, 46(10), 1549-1556. [Link]

-

Evans, C. S., & Bell, E. A. (1978). Nonprotein Amino Acids of Plants: Significance in Medicine, Nutrition, and Agriculture. Journal of Agricultural and Food Chemistry, 26(4), 759-765. [Link]

-

El-Hawary, S. S., et al. (2018). Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. Marine Drugs, 16(1), 22. [Link]

-

Ducho, C., et al. (2010). Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria. ChemMedChem, 5(2), 241-252. [Link]

-

Fowden, L., et al. (2003). Nonprotein Amino Acids of Plants: Significance in Medicine, Nutrition, and Agriculture. Journal of Agricultural and Food Chemistry, 51(24), 6933-6943. [Link]

-

Liu, Y., et al. (2024). Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8. Molecules, 29(24), 5853. [Link]

-

Keller, N. P. (2019). Biologically Active Secondary Metabolites from the Fungi. Microbiology Spectrum, 7(6). [Link]

-

Ries, O., & Ducho, C. (2016). Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents. Beilstein Journal of Organic Chemistry, 12, 788-804. [Link]

-

Degenkolb, T., & Brückner, H. (2008). Two Classes of New Peptaibols Are Synthesized by a Single Non-ribosomal Peptide Synthetase of Trichoderma virens. Journal of Biological Chemistry, 283(44), 30123-30134. [Link]

-

ResearchGate. (n.d.). Fungi-Derived Cyclodepsipeptides. Retrieved from [Link]

-

Shang, Z., et al. (2017). Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides. Molecules, 22(9), 1435. [Link]

-

Hanson, J. R. (2008). Fungal Metabolites Derived from Amino Acids. In The Chemistry of Fungi. Royal Society of Chemistry. [Link]

-

Guan, L., et al. (2021). Peptaibols: Diversity, bioactivity, and biosynthesis. Chinese Chemical Letters, 32(11), 3291-3300. [Link]

-

Vinale, F., et al. (2025). A Journey into the Blue: Current Knowledge and Emerging Insights into Marine-Derived Peptaibols. Marine Drugs, 23(12), 654. [Link]

-

Sarrocco, S., et al. (2021). Water-Soluble Trichogin GA IV-Derived Peptaibols Protect Tomato Plants From Botrytis cinerea Infection With Limited Impact on Plant Defenses. Frontiers in Plant Science, 12, 706935. [Link]

-

Lee, S. W., et al. (2008). Discovery of a widely distributed toxin biosynthetic gene cluster. Proceedings of the National Academy of Sciences, 105(15), 5879-5884. [Link]

-

ResearchGate. (n.d.). Biosynthesis of branched amino acids in fungi. Enzymes involved: Ilv2p,... Retrieved from [Link]

-

Ries, O., et al. (2014). Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit. ChemMedChem, 9(10), 2329-2342. [Link]

-

Gloer, J. B. (1997). Biologically Active Fungal Metabolites. In The Mycota VI. Springer. [Link]

-

Gubiani, J. R., et al. (2022). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. Molecules, 27(22), 7847. [Link]

-

Wang, A., et al. (2022). Development of Antifungal Peptides against Cryptococcus neoformans; Leveraging Knowledge about the cdc50Δ Mutant Susceptibility for Lead Compound Development. mBio, 13(2), e03730-21. [Link]

-

Koiso, Y., et al. (1994). Novel Cyclic Peptide, Epichlicin, from the Endophytic Fungus, Epichloe typhina. Tetrahedron Letters, 35(44), 8241-8242. [Link]

Sources

- 1. STRUCTURE OF AUREOBASIDIN A [jstage.jst.go.jp]

- 2. Structure of aureobasidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 4. Aureobasidin A: selectable drug resistance for yeast [takarabio.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cloning and molecular characterization of the gene encoding the Aureobasidin A biosynthesis complex in Aureobasidium pullulans BP-1938 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Precursor directed biosynthesis of aureobasidins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Enzymatic Hydroxylation of Leucine: Synthesis of (2S,3S)-3-Hydroxyleucine

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy amino acids represent a class of high-value molecules integral to the pharmaceutical and biotechnology sectors, serving as chiral building blocks for complex natural products and synthetic drugs.[1][2] Among these, (2S,3S)-3-hydroxyleucine is a crucial precursor for various bioactive compounds, including muraymycin nucleoside antibiotics.[3] Traditional chemical synthesis of such molecules is often hampered by challenges in achieving the desired regio- and stereoselectivity. Biocatalysis, particularly through enzymatic hydroxylation, offers a powerful alternative, providing exquisite control over reaction outcomes under mild conditions.[4][5] This guide details the enzymatic synthesis of 3-hydroxy-leucine, focusing on the use of Fe(II)/α-ketoglutarate-dependent dioxygenases. We will explore the enzyme mechanics, provide detailed protocols for recombinant enzyme production and the hydroxylation reaction, and outline robust analytical methods for product verification and quantification.

Introduction: The Case for Biocatalytic Hydroxylation

The introduction of a hydroxyl group into an aliphatic C-H bond, such as in the conversion of L-leucine to 3-hydroxy-leucine, is a chemically challenging transformation. The inherent inertness of these bonds necessitates harsh reagents and complex protecting-group strategies in traditional organic synthesis, often leading to a mixture of isomers and undesirable byproducts.

Enzymatic catalysis circumvents these limitations. Specifically, the Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKG-DO) superfamily of enzymes has emerged as a premier tool for catalyzing a wide range of oxidative transformations, including the hydroxylation of amino acids.[2][6] These enzymes operate with remarkable regio- and stereoselectivity, a direct result of their precisely structured active sites that orient the substrate for a specific C-H bond activation. This biological approach is not only more efficient and selective but also aligns with the principles of green chemistry, utilizing aqueous systems and ambient conditions.

The Biocatalyst: N-succinyl L-amino acid β-hydroxylase (SadA)

While several hydroxylases can act on leucine, achieving specific hydroxylation at the C-3 (β) position requires a specialized enzyme. A prime candidate for this transformation is the N-succinyl L-amino acid β-hydroxylase, known as SadA, originally identified in Burkholderia ambifaria.[7] This enzyme has been shown to catalyze the strict regio- and stereoselective hydroxylation of the methylene carbon at the β-position of N-succinyl-L-leucine, yielding the desired (2S,3S) configuration.[7]

Core Cofactor Requirements

Like other members of its superfamily, SadA's catalytic activity is dependent on a set of essential cofactors:

-

Fe(II): The ferrous iron is coordinated in the active site and is the catalytic center where oxygen activation occurs.[8]

-

α-Ketoglutarate (α-KG): This co-substrate is oxidatively decarboxylated to succinate and CO₂, a process that drives the formation of the potent Fe(IV)=O hydroxylating intermediate.[6]

-

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the substrate, while the other is incorporated into succinate.[9]

-

Ascorbate: While not directly participating in the primary reaction cycle, ascorbate is crucial in vitro to maintain the iron center in its reduced Fe(II) state, preventing oxidative inactivation.[10]

The Catalytic Mechanism

The catalytic cycle of Fe/αKG-dependent dioxygenases is a well-orchestrated sequence of events designed to generate a highly reactive ferryl intermediate capable of abstracting a hydrogen atom from an unactivated C-H bond.

The process can be summarized as follows:

-

Binding: The reaction initiates with the binding of the Fe(II) ion and α-KG to the enzyme's active site. This is followed by the binding of the primary substrate (e.g., N-succinyl-L-leucine).

-

Oxygen Activation: Molecular oxygen coordinates to the Fe(II) center.

-

Oxidative Decarboxylation: The bound oxygen attacks the C2 carbon of α-KG, leading to the release of CO₂ and succinate, and the formation of a high-spin Fe(IV)=O (ferryl) intermediate.[6]

-

C-H Activation: The highly electrophilic ferryl species abstracts a hydrogen atom from the C-3 position of the bound leucine substrate, creating a substrate radical and an Fe(III)-OH intermediate.

-

Oxygen Rebound: The hydroxyl group rebounds onto the substrate radical, forming the 3-hydroxy-leucine product.

-

Product Release: The product and succinate are released, regenerating the active site for the next catalytic cycle.

Experimental Workflow: A Step-by-Step Guide

This section provides a comprehensive, field-proven workflow for producing recombinant SadA and utilizing it for the synthesis of N-succinyl-(2S,3S)-3-hydroxyleucine. The final deprotection step to yield free 3-hydroxy-leucine is a standard chemical procedure not covered here.

Part A: Recombinant Enzyme Production & Purification

This protocol is designed for expressing a His-tagged SadA enzyme in E. coli.

1. Gene Synthesis and Vector Construction:

- Synthesize the gene encoding SadA from Burkholderia ambifaria, codon-optimized for E. coli expression.

- Incorporate restriction sites (e.g., NcoI and SalI) at the 5' and 3' ends, respectively.

- Ligate the synthesized gene into a pET-28a(+) expression vector, which adds an N-terminal His₆-tag for purification.[6]

- Verify the construct sequence via Sanger sequencing.

2. Transformation and Expression:

- Transform the pET-28a(+)-SadA plasmid into a competent E. coli BL21(DE3) strain.[6]

- Plate on LB agar with kanamycin (50 µg/mL) and incubate overnight at 37°C.

- Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

- Use the starter culture to inoculate 1 L of LB broth (with kanamycin) and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

- Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM.

- Incubate for 16-20 hours at 18°C with shaking. The lower temperature promotes proper protein folding.

3. Cell Lysis and Purification:

- Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

- Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

- Lyse the cells using sonication on ice.

- Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

- Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

- Elute the protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

- Concentrate the eluted protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 10% glycerol) using an ultrafiltration device.

- Assess purity via SDS-PAGE and determine protein concentration (e.g., Bradford assay).

Part B: In Vitro Enzymatic Hydroxylation

This protocol describes a typical small-scale reaction to test for activity and product formation.

1. Reaction Setup:

- Prepare a reaction mixture in a total volume of 1 mL. The causality for each component is critical: the buffer maintains optimal pH for catalysis, ascorbate prevents premature oxidation of the catalytic iron, and α-KG is the essential co-substrate driving the reaction.[6]

| Component | Stock Concentration | Final Concentration | Purpose |

| Bis-Tris Buffer (pH 6.5) | 500 mM | 50 mM | Maintain optimal pH |

| N-succinyl-L-leucine | 100 mM | 10 mM | Substrate |

| α-Ketoglutarate (α-KG) | 100 mM | 10 mM | Co-substrate |

| FeSO₄·7H₂O | 5 mM | 0.5 mM | Catalytic Fe(II) source |

| L-Ascorbic Acid | 100 mM | 10 mM | Reductant for Fe(II) |

| Purified SadA Enzyme | 2 mg/mL | 0.2 mg/mL | Biocatalyst |

| Nuclease-free water | - | to 1 mL | - |

2. Incubation and Quenching:

- Initiate the reaction by adding the enzyme to the mixture.

- Incubate at 25°C for 1-4 hours with gentle shaking.

- Quench the reaction by adding an equal volume of methanol or by heating to 95°C for 5 minutes to denature the enzyme.

Part C: Product Analysis and Quantification

Accurate analysis is key to validating the reaction's success. HPLC is ideal for separation and quantification, while LC-MS provides definitive structural confirmation.

1. Sample Preparation:

- Centrifuge the quenched reaction mixture (14,000 x g, 10 min) to pellet the denatured protein.

- Filter the supernatant through a 0.22 µm syringe filter before analysis.

2. HPLC Analysis:

- The separation of the non-polar substrate from the more polar hydroxylated product can be readily achieved via reverse-phase HPLC.

| HPLC Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for reverse-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 50% B over 20 min | To elute both substrate and product effectively. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 40°C | Ensures reproducible retention times.[11] |

| Detection | UV at 210 nm | Detection of the carboxyl group.[12] |

3. LC-MS Confirmation:

- To confirm the identity of the product peak, collect the corresponding fraction from the HPLC or perform a direct LC-MS analysis.

- The expected product, N-succinyl-3-hydroxy-leucine, will exhibit a mass increase of 16 Da (due to the addition of one oxygen atom) compared to the substrate.[5][6] The fragmentation pattern in MS/MS will provide definitive structural proof.

Conclusion and Future Directions

This guide provides a robust framework for the enzymatic synthesis of 3-hydroxy-leucine using a recombinant Fe(II)/αKG-dependent dioxygenase. The protocols detailed herein are designed to be self-validating, with clear checkpoints for protein purity and product identity. The inherent selectivity of the enzymatic approach makes it a superior alternative to traditional chemical methods for producing chiral hydroxy amino acids.[4]

Future work in this field will likely focus on enzyme engineering and process optimization. Techniques such as directed evolution and rational design can be employed to enhance the stability and catalytic efficiency of SadA or even to broaden its substrate scope to act on free L-leucine, thereby eliminating the need for N-protection and deprotection steps.[6] Furthermore, the development of whole-cell biocatalysis systems could streamline the process, reducing costs associated with enzyme purification and cofactor addition, paving the way for industrial-scale production of these valuable molecules.[5]

References

-

ResearchGate. (n.d.). Typical biocatalytic synthesis of hydroxylated L-amino acids by... Retrieved from [Link]

-

ResearchGate. (n.d.). The application of hydroxy amino acids and their derivatives. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Retrieved from [Link]

-

PubMed Central. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Retrieved from [Link]

-

PubMed. (2018). A novel l-leucine 5-hydroxylase from Nostoc piscinale unravels unexpected sulfoxidation activity toward l-methionine. Retrieved from [Link]

-

ResearchGate. (2018). Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective β-hydroxylation of N-succinyl L-leucine into.... Retrieved from [Link]

-

MDPI. (2023). Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation. Retrieved from [Link]

-

ResearchGate. (2025). Industrial Applications of Amino-acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel L-leucine 5-hydroxylase from Nostoc piscinale unravels unexpected sulfoxidation activity toward L-methionine | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Retrieved from [Link]

-

ResearchGate. (2014). Amino acid motifs in natural products: Synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Retrieved from [Link]

-

European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

-

PubMed. (n.d.). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Retrieved from [Link]

-

MetwareBio. (n.d.). Leucine. Retrieved from [Link]

-

Wikipedia. (n.d.). Leucine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

SciSpace. (2006). Mechanism of Aromatic Amino Acid Hydroxylation. Retrieved from [Link]

-

PubMed Central. (n.d.). New Insights into Protein Hydroxylation and Its Important Role in Human Diseases. Retrieved from [Link]

-

YouTube. (2015). Biochemistry | Leucine Deamination & Oxidation. Retrieved from [Link]

-

ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... Retrieved from [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

PubMed Central. (n.d.). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. Retrieved from [Link]

-

Britannica. (n.d.). Leucine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 9. scispace.com [scispace.com]

- 10. A novel l-leucine 5-hydroxylase from Nostoc piscinale unravels unexpected sulfoxidation activity toward l-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A-Technical-Guide-to-the-Stereochemistry-of-Threo-and-Erythro-3-Hydroxy-Leucine

Abstract

The precise spatial arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug development and molecular biology. Non-proteinogenic amino acids, such as 3-hydroxy-leucine, offer unique structural motifs that can profoundly influence the biological activity and pharmacokinetic properties of peptides and small molecule therapeutics. This guide provides an in-depth examination of the stereochemistry of 3-hydroxy-leucine, focusing on its threo and erythro diastereomers. We will explore the fundamental principles of their stereochemical assignment, methods for their stereoselective synthesis, robust analytical techniques for their characterization and separation, and the critical role their specific configurations play in biological systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral building block.

Introduction: The Significance of Stereoisomerism in 3-Hydroxy-Leucine

3-Hydroxy-leucine is an α-amino acid and a structural isomer of leucine, featuring a hydroxyl group at the β-carbon (C3).[1] This addition introduces a second stereocenter, giving rise to a total of four possible stereoisomers. These isomers exist as two pairs of enantiomers, which are diastereomerically related to each other. The specific three-dimensional arrangement of the amino and hydroxyl groups around the C2-C3 bond defines whether the diastereomer is classified as erythro or threo.

The importance of isolating and understanding these specific stereoisomers cannot be overstated. In drug development, the biological activity of a chiral molecule is often confined to a single stereoisomer (the eutomer), while the others may be inactive or even contribute to undesirable side effects (the distomer).[2] For instance, the well-known antibacterial agent Chloramphenicol's activity resides almost exclusively in the D-threo isomer, with the other three isomers being virtually inactive.[2] Therefore, the ability to synthesize and analyze stereochemically pure forms of 3-hydroxy-leucine is a critical capability for medicinal chemists aiming to incorporate this valuable moiety into novel therapeutics.[3][4]

Defining the Stereochemistry: Erythro vs. Threo

The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. This nomenclature originates from the simple four-carbon sugars, erythrose and threose.[2][5]

-

Erythro : In a Fischer projection, the erythro isomer has identical or similar functional groups on the same side of the carbon backbone.[5][6]

-

Threo : Conversely, the threo isomer has these groups on opposite sides of the carbon backbone.[5][6]

For 3-hydroxy-leucine, the two stereocenters are at C2 (the α-carbon) and C3 (the β-carbon). The key functional groups are the amino group (-NH2) at C2 and the hydroxyl group (-OH) at C3.

| Stereoisomer Name | C2 Configuration | C3 Configuration | Relationship |

| (2S,3S)-3-hydroxy-leucine | S | S | Erythro |

| (2R,3R)-3-hydroxy-leucine | R | R | Erythro |

| (2S,3R)-3-hydroxy-leucine | S | R | Threo |

| (2R,3S)-3-hydroxy-leucine | R | S | Threo |

(Note: The assignment of erythro/threo can sometimes vary depending on the convention used for drawing the main chain. The syn/anti nomenclature is often preferred for its unambiguity. In the context of amino acids, with the carboxyl group prioritized, the relationship shown above is standard.)

Caption: Generalized workflow for enzymatic synthesis of L-threo-3-hydroxy-leucine.

Analytical Characterization and Separation

Unambiguous identification and separation of the threo and erythro isomers are crucial for both synthesis and application. A combination of spectroscopic and chromatographic techniques is typically employed. [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing diastereomers. The spatial relationship between the protons on the α- and β-carbons (Hα and Hβ) is different in the threo and erythro isomers, leading to distinct vicinal coupling constants (³J_HαHβ).

-

The Karplus Relationship: This principle correlates the dihedral angle between two adjacent C-H bonds with their scalar coupling constant. In solution, molecules exist in a dynamic equilibrium of different rotational conformations (rotamers). The erythro and threo isomers exhibit different populations of these rotamers due to varying steric interactions.

-

Practical Distinction: Generally, the anti-periplanar conformation is the most stable. In the threo isomer, this conformation places Hα and Hβ anti to each other, resulting in a larger coupling constant. In the erythro isomer, the larger substituents are placed anti, often forcing Hα and Hβ into a gauche relationship, which results in a smaller coupling constant. While exact values are solvent- and structure-dependent, the relative magnitude of ³J_HαHβ is a reliable indicator for configuration assignment. [8]

Chiral Chromatography (HPLC)

While NMR can distinguish diastereomers, separating the four stereoisomers requires a chiral technique. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.

-

Principle: CSPs create a chiral environment where enantiomers and diastereomers interact differently, leading to different retention times and thus, separation.

-

Column Selection: Various CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and crown ethers. Crown ether-based columns are particularly effective for the separation of underivatized amino acids. [9]* Methodology: The separation of all four 3-hydroxy-leucine isomers can be achieved by developing a suitable mobile phase for a selected chiral column. Often, derivatization of the amino acid with a chiral agent (like Marfey's reagent) can enhance separation by creating diastereomeric derivatives with more distinct properties. [10]

Protocol: Chiral HPLC Separation of 3-Hydroxy-Leucine Stereoisomers

-

Column Selection: Employ a crown ether-based chiral column (e.g., CROWNPAK CR-I(+)).

-

Mobile Phase Preparation: Prepare an acidic aqueous mobile phase, such as perchloric acid solution (pH ~1.0 - 2.0). The low pH ensures the amino group is protonated, facilitating interaction with the crown ether.

-

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Column oven to maintain a consistent temperature (e.g., 25°C).

-

-

Sample Preparation: Dissolve a standard mixture of the 3-hydroxy-leucine isomers in the mobile phase at a low concentration (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Detection: UV at 210 nm or MS using electrospray ionization (ESI) in positive mode.

-

-

Analysis: Run the standard mixture to determine the retention times for each of the four isomers. The separation allows for both qualitative identification and quantitative analysis of the stereoisomeric composition of unknown samples.

Biological Significance and Applications in Drug Development

The specific stereochemistry of 3-hydroxy-leucine is critical to its biological function. As a modified amino acid, it can be incorporated into peptides to induce specific secondary structures, enhance proteolytic stability, or modulate receptor binding affinity.

Leucine itself is a key essential amino acid that stimulates muscle protein synthesis, partly through the mTOR signaling pathway. [11][12]Its metabolites also possess biological activity. [11]Introducing a hydroxyl group with a defined stereochemistry adds a polar, hydrogen-bonding capable functionality. This can fundamentally alter how a peptide or drug molecule interacts with its biological target.

-

Peptidomimetics: In drug design, replacing a standard amino acid with a threo- or erythro-3-hydroxy-leucine can lock the peptide backbone into a desired conformation, improving its affinity and selectivity for a target receptor or enzyme.

-

Natural Products: Many complex natural products with potent biological activities contain β-hydroxy amino acids. The stereochemistry of these residues is often essential for their function.

-

Metabolic Studies: The ability to differentiate and quantify leucine isomers and their metabolites is crucial in studying metabolic diseases like Maple Syrup Urine Disease (MSUD), where branched-chain amino acids accumulate. [13]

Conclusion

The threo and erythro diastereomers of 3-hydroxy-leucine represent distinct chemical entities with unique three-dimensional structures and, consequently, different biological properties. A thorough understanding of their stereochemistry is fundamental for any researcher working with this compound. Advances in stereoselective synthesis, particularly through biocatalysis, have made specific isomers more accessible. Furthermore, robust analytical methods like NMR spectroscopy and chiral HPLC provide the necessary tools to confirm stereochemical identity and purity. As the demand for more sophisticated and specific therapeutics grows, the strategic use of precisely configured building blocks like threo- and erythro-3-hydroxy-leucine will continue to be a vital component of successful drug discovery and development programs.

References

-

Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology. Available at: [Link]

-

Zhang, X., et al. (2021). An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy. RSC Publishing. Available at: [Link]

-

Various Authors. (2025). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate. Available at: [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Applications Notes. Available at: [Link]

-

Bell, M. R., & D'ARCY, R. D. (1968). Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine. Canadian Journal of Chemistry, 46(18), 3007-3010. Available at: [Link]

-

Ojima, I., et al. (1993). Synthesis of L-threo- and L-erythro-[1-13C, 2,3-2H2]amino acids: novel probes for conformational analysis of peptide side chains. Journal of the Chemical Society, Perkin Transactions 1, (13), 1501-1508. Available at: [Link]

-

Chemistry Steps. (n.d.). Erythro and Threo. Chemistry Steps. Available at: [Link]

-

Reddit User Discussion. (2025). I'm completely clueless on how to distinguish between erythro and threo isomers using NMR. r/chemhelp - Reddit. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Erythro and Threo Stereoisomers. YouTube. Available at: [Link]

-

Hibi, M., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01137-21. Available at: [Link]

-

Baer, H. H., & Hanna, H. R. (1979). Synthesis of derivatives of 3-amino-2,3,4,6-tetradeoxy-L-threo-hexose (4-deoxydaunosamine) and its L-erythro isomer. Carbohydrate Research, 77, C12-C15. Available at: [Link]

-

Wheatley, D. N., & Inglis, M. S. (1980). Pools and protein synthesis: studies with the D- and L-isomers of leucine. Cytobios, 29(115-116), 107-126. Available at: [Link]

-

Kannappan, V. (2022). Erythro- and Threo- prefixes: the (same-) or (opposite-) side? Chiralpedia. Available at: [Link]

-

All About Chemistry. (2019). Erythro and Threo Nomenclature. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxyleucine. PubChem Compound Database. Available at: [Link]

-

Gani, D., & Hitchcock, P. B. (1985). Separation by high-performance liquid chromatography of (3R)- and (3S)-beta-leucine as diastereomeric derivatives. Analytical Biochemistry, 151(1), 88-91. Available at: [Link]

-

Fu, S., et al. (1996). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal, 320(Pt 1), 13-20. Available at: [Link]

-

Ates, H., et al. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

-

Schiesel, S., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(5), 2895–2902. Available at: [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Chiral Technologies. Available at: [Link]

-

Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. Available at: [Link]

-

Wikipedia contributors. (n.d.). Leucine. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Isomer classifications for various pairs of leucine or isoleucine compounds. ResearchGate. Available at: [Link]

-

News-Medical.Net. (n.d.). Importance of Differentiating Between Leucine and Isoleucine. News-Medical.Net. Available at: [Link]

Sources

- 1. 3-Hydroxyleucine | C6H13NO3 | CID 277776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. Separation by high-performance liquid chromatography of (3R)- and (3S)-beta-leucine as diastereomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leucine - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

3-hydroxy-leucine as a product of leucine oxidation and hydroxyl radical attack

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a critical regulator of cellular metabolism. Beyond its canonical roles, the oxidative modification of leucine is emerging as a significant area of investigation, providing insights into metabolic regulation, oxidative stress, and disease pathology. This guide delves into the formation of hydroxylated leucine derivatives, with a particular focus on the products arising from two distinct pathways: enzymatic oxidation and non-enzymatic hydroxyl radical attack.

The term "3-hydroxy-leucine" is not a standard nomenclature for a single, common metabolite. Instead, this guide will clarify the identities of two major classes of hydroxylated leucine products:

-

β-Hydroxy-β-methylbutyrate (HMB): A well-characterized product of enzymatic leucine metabolism.

-

Hydroxyleucine Isomers (γ- and δ-hydroxyleucine): Products of non-enzymatic hydroxyl radical attack on leucine.

Understanding the distinct origins and biological implications of these molecules is crucial for their application as biomarkers and for elucidating their roles in cellular signaling. This guide provides a comprehensive overview of the formation, detection, and biological significance of these important leucine derivatives.

Nomenclature and Chemical Structures

To ensure clarity, it is essential to distinguish between the different forms of hydroxylated leucine.

| Compound Name | Abbreviation | Chemical Structure | Formation Pathway |

| β-Hydroxy-β-methylbutyrate | HMB | CH₃-C(OH)(CH₃)-CH₂-COOH | Enzymatic Oxidation |

| (2S)-γ-Hydroxyleucine | γ-OH-Leu | HO-CH₂-CH(CH₃)-CH(NH₂)-COOH | Hydroxyl Radical Attack |

| (2S,4S)-δ-Hydroxyleucine | δ-OH-Leu | CH₃-CH(OH)-CH(CH₃)-CH(NH₂)-COOH | Hydroxyl Radical Attack |

| (2S,4R)-δ-Hydroxyleucine | δ-OH-Leu | CH₃-CH(OH)-CH(CH₃)-CH(NH₂)-COOH | Hydroxyl Radical Attack |

Table 1: Nomenclature and structures of major hydroxylated leucine derivatives.

Formation Pathways

Enzymatic Oxidation of Leucine

The primary enzymatic pathway for leucine oxidation leads to the formation of HMB. This process is a minor but significant branch of leucine catabolism.

-

Transamination: Leucine is first converted to α-ketoisocaproate (KIC) by the enzyme branched-chain amino acid aminotransferase (BCAT). This reaction is reversible.[1][2]

-

Oxidative Decarboxylation (Major Pathway): The majority of KIC is irreversibly converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1]

-

Conversion to HMB (Minor Pathway): A smaller portion of KIC is shunted to a pathway in the cytosol where it is converted to HMB by the enzyme α-ketoisocaproate dioxygenase.[3][4]

A novel L-leucine 5-hydroxylase from Nostoc piscinale has also been identified, which can directly hydroxylate L-leucine, showcasing another potential enzymatic route for the formation of hydroxylated leucine derivatives.[5]

Experimental Methodologies

In Vitro Generation of Hydroxyleucines via Fenton Reaction

This protocol provides a general framework for the oxidation of leucine using the Fenton reaction to generate hydroxyleucine standards for analytical purposes.

Materials:

-

L-Leucine

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Milli-Q or equivalent high-purity water

Protocol:

-

Prepare a leucine solution: Dissolve L-leucine in Milli-Q water to a final concentration of 10 mM.

-

Adjust pH: Adjust the pH of the leucine solution to approximately 7.4 using dilute HCl or NaOH.

-

Prepare Fenton reagents:

-

Prepare a 10 mM stock solution of FeSO₄·7H₂O in Milli-Q water.

-

Prepare a 100 mM stock solution of H₂O₂ by diluting the 30% stock solution in Milli-Q water.

-

-

Initiate the reaction: To the leucine solution, add FeSO₄ solution to a final concentration of 1 mM.

-

Add hydrogen peroxide: Slowly add the H₂O₂ solution to the leucine-iron mixture to a final concentration of 10 mM while stirring.

-

Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes.

-

Quench the reaction: Stop the reaction by adding catalase to decompose the remaining H₂O₂ or by flash-freezing the sample in liquid nitrogen.

-

Sample analysis: The resulting solution containing a mixture of hydroxyleucine isomers can be used for LC-MS/MS analysis.

Sample Preparation from Biological Matrices

Plasma/Serum:

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₆,¹⁵N-leucine). [6]2. Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube.

-

Dry and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. [6] Tissue:

-

Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: Add ice-cold methanol (4 volumes) to the tissue homogenate.

-

Vortex and Centrifuge: Vortex and centrifuge as described for plasma samples.

-

Collect, Dry, and Reconstitute: Follow the same procedure as for plasma samples.

Analytical Quantification by LC-MS/MS

This protocol outlines a general method for the separation and quantification of hydroxyleucine isomers. Optimization of chromatographic conditions and mass spectrometer parameters is essential for achieving desired sensitivity and resolution.

Liquid Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of these polar compounds.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A gradient elution from high organic to high aqueous mobile phase is typically used.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 30-40°C

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Leucine | 132.1 | 86.1 | 15 |

| γ-Hydroxyleucine | 148.1 | 102.1 | 15 |

| δ-Hydroxyleucine | 148.1 | 84.1 | 20 |

| ¹³C₆,¹⁵N-Leucine (IS) | 138.1 | 91.1 | 15 |

Table 2: Example MRM transitions for hydroxyleucine isomers. These values are theoretical and require experimental optimization.

Biological Significance and Applications

Biomarkers of Oxidative Stress

The presence of γ- and δ-hydroxyleucine in biological samples is a direct indicator of hydroxyl radical-mediated damage to proteins and free leucine. [7]Elevated levels of these isomers may serve as sensitive and specific biomarkers for oxidative stress in a variety of pathological conditions, including:

-

Neurodegenerative diseases

-

Cardiovascular diseases

-

Inflammatory disorders

-

Aging

Quantitative analysis of these markers in plasma or tissue samples could provide a valuable tool for assessing disease severity, monitoring therapeutic interventions, and understanding the role of oxidative stress in disease pathogenesis.

Modulation of Cellular Signaling Pathways

Leucine and its enzymatic metabolite HMB are well-known activators of the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. [8][9]HMB has been shown to stimulate muscle protein synthesis and inhibit protein breakdown. [3] The specific effects of γ- and δ-hydroxyleucine on cellular signaling are less well-characterized. However, as products of oxidative damage, their accumulation could potentially disrupt normal cellular signaling. For example, oxidative modifications to proteins can alter their function and lead to the activation of stress-response pathways. Further research is needed to elucidate the specific signaling pathways modulated by these radical-generated hydroxyleucine isomers.

Conclusion and Future Perspectives

The study of hydroxylated leucine derivatives offers a window into the complex interplay between metabolism and oxidative stress. While the enzymatic product HMB has established roles in muscle metabolism, the radical-generated isomers, γ- and δ-hydroxyleucine, are emerging as important biomarkers of oxidative damage.

Future research should focus on:

-

Developing and validating robust, high-throughput analytical methods for the routine quantification of hydroxyleucine isomers in clinical samples.

-

Conducting clinical studies to establish the correlation between hydroxyleucine levels and the presence and severity of various diseases.

-

Investigating the specific biological activities and signaling pathways affected by γ- and δ-hydroxyleucine to understand their downstream consequences.

A deeper understanding of these molecules will undoubtedly contribute to the development of new diagnostic tools and therapeutic strategies for a wide range of human diseases.

References

- Review: Determination of Amino Acids by Different Methods. (URL not available)

-

Analysis of Protein Oxidation in Food and Feed Products - ACS Publications. [Link]

-

A novel l-leucine 5-hydroxylase from Nostoc piscinale unravels unexpected sulfoxidation activity toward l-methionine - PubMed. [Link]

-

Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins - PMC - NIH. [Link]

-

Leucine - MetwareBio. [Link]

-

Fenton chemistry. Amino acid oxidation - PubMed. [Link]

-

Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - NIH. [Link]

-

MRM transitions and MS/MS parameters for the analytes under investigation (UPLC-MS/MS analysis). - ResearchGate. [Link]

-

Hydroxyl Radical Generation Through the Fenton-Like Reaction of Hematin- and Catechol-Functionalized Microgels - PMC - NIH. [Link]

-

Fenton Reagent Demonstration - YouTube. [Link]

-

A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

-

How to prepare Fenton's reagent? - ResearchGate. [Link]

-

Optimized MRM transition parameters for the analyzed amino acids. Two... - ResearchGate. [Link]

-

Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC - NIH. [Link]

-

Distribution of kinetic parameters Vm(a) and Km(b) for leucine... - ResearchGate. [Link]

-

Standardised methods for amino acid analysis of food - Cambridge University Press & Assessment. [Link]

-

Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed. [Link]

-

Quantitative estimation of intracellular oxidative stress in human tissues - PMC - NIH. [Link]

-

LC/MS/MS Method Package for D/L Amino Acids - Shimadzu Scientific Instruments. [Link]

-

Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle - PMC - PubMed Central. [Link]

-

(PDF) Fenton chemistry. Amino acid oxidation - ResearchGate. [Link]

-

Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease - UCL Discovery. [Link]

-

Amino acid motifs in natural products: Synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine - ResearchGate. [Link]

-

Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - NIH. [Link]

-

Hydroxyl radical yields in the Fenton process under various pH, ligand concentrations and hydrogen peroxide/Fe(II) ratios - PubMed. [Link]

-

A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD) - MDPI. [Link]

-

Research progress in the role and mechanism of Leucine in regulating animal growth and development - PubMed Central. [Link]

-

A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors - PMC - NIH. [Link]

-

Multiple reaction monitoring (MRM) chromatograms of the five amino... - ResearchGate. [Link]

-

4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. [Link]

-

List of MRM transitions. m/z (amu) | Download Table - ResearchGate. [Link]

-

A novel l-leucine 5-hydroxylase from Nostoc piscinale unravels unexpected sulfoxidation activity toward l-methionine - PubMed. [Link]

-

Cellular signaling pathways modulated by low-intensity extracorporeal shock wave therapy. [Link]

-

Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. [Link]

-

Quantitative estimation of intracellular oxidative stress in human tissues - PubMed. [Link]

-

Smooth muscle signalling pathways in health and disease - PMC - PubMed Central. [Link]

-

Kinetics and mechanism of oxidation of L-leucine by alkaline diperiodatocuprate(III) — A free radical intervention, deamination and decarboxylation - ResearchGate. [Link]

-

Hidrox® and Chronic Cystitis: Biochemical Evaluation of Inflammation, Oxidative Stress, and Pain - MDPI. [Link]

-

Dietary modulation of cell signaling pathways - ResearchGate. [Link]

-

Exercise-induced modulation of intracellular signaling pathways - PubMed. [Link]

-

Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle - PubMed. [Link]

-

Oxidative Stress and Antioxidant Biomarkers in Clinical and Experimental Models of Non-Alcoholic Fatty Liver Disease - MDPI. [Link]

-

Mechanistic Biomarker Integration Reveals Oxidative and Osmoregulatory Disruption by S-Metolachlor in Rainbow Trout - PubMed. [Link]

-

Biomarkers of Oxidative and Radical Stress - MDPI. [Link]

-

Effects of High Intensity Exercise on Oxidative Stress and Antioxidant Status in Untrained Humans: A Systematic Review - MDPI. [Link]

-

In vitro anti-hyperglycemic activity of 4-hydroxyisoleucine derivatives - PubMed. [Link]

Sources

- 1. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Unveiling the Dependence between Hydroxyl Radical Generation and Performance of Fenton Systems with Complexed Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exquisite Enzyme-Fenton Biomimetic Catalysts for Hydroxyl Radical Production by Mimicking an Enzyme Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Leucine Degradation and the Formation of Hydroxylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine, an essential branched-chain amino acid (BCAA), is a fundamental component of proteins and a key regulator of various metabolic processes, including protein synthesis and energy homeostasis.[1][][3] Unlike other amino acids, the initial steps of BCAA catabolism occur primarily in extrahepatic tissues like skeletal muscle.[1][4][5] The complete degradation of leucine yields acetyl-CoA and acetoacetate, classifying it as a strictly ketogenic amino acid.[4][6] This guide provides an in-depth exploration of the canonical leucine degradation pathway, with a specialized focus on the formation of hydroxylated metabolites. These metabolites are not only intermediates in leucine catabolism but also serve as critical biomarkers for several inborn errors of metabolism. Understanding these pathways is paramount for researchers and clinicians in diagnosing metabolic disorders and for professionals in the field of drug development targeting metabolic diseases.

The Canonical Leucine Catabolic Pathway

The catabolism of leucine is a multi-step enzymatic process that takes place within the mitochondria.[7] The pathway can be broadly divided into a common segment shared with other BCAAs and a distal portion specific to leucine.[8]

Initial Steps (Common Pathway):

-

Reversible Transamination: The first step involves the transfer of the amino group from leucine to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT).[4][5][7][8] This produces the corresponding α-keto acid, α-ketoisocaproate (KIC), and glutamate.[1][5][7]

-

Irreversible Oxidative Decarboxylation: KIC is then transported into the mitochondria where it undergoes irreversible oxidative decarboxylation to isovaleryl-CoA. This is a critical rate-limiting step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][7]

Leucine-Specific Distal Pathway:

From isovaleryl-CoA, the pathway diverges and becomes specific to leucine metabolism:

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).[8][9]

-

Carboxylation: 3-methylcrotonyl-CoA is then carboxylated to form 3-methylglutaconyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[8][9]

-

Hydration: 3-methylglutaconyl-CoA is hydrated to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction mediated by 3-methylglutaconyl-CoA hydratase.[8][9][10]

-

Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies and sterols.[4][6][8][10]

Figure 1: The Canonical Leucine Degradation Pathway.

Formation of Hydroxylated Metabolites

Under normal physiological conditions, the canonical pathway efficiently processes leucine. However, when there is a deficiency in one of the key enzymes, alternative metabolic routes are utilized, leading to the formation and accumulation of hydroxylated metabolites.

3-Hydroxyisovaleric Acid (3-HIVA) Formation:

A deficiency in 3-methylcrotonyl-CoA carboxylase (MCC), often due to genetic mutations or a lack of its cofactor biotin, leads to the accumulation of 3-methylcrotonyl-CoA.[11][12][13][14] This accumulated intermediate is then shunted into an alternative pathway where it is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[13][14][15] Subsequently, 3-hydroxyisovaleryl-CoA is converted to 3-hydroxyisovaleric acid (3-HIVA), which is then excreted in the urine.[11][13][15] The detoxification of these metabolites can also occur through conjugation with carnitine, forming 3-hydroxyisovalerylcarnitine.[13][14][15] Elevated levels of 3-HIVA and 3-hydroxyisovalerylcarnitine are hallmark diagnostic markers for MCC deficiency.[11][16]

3-Hydroxy-3-methylglutaric Acid (HMG) Formation: